Plinabulin (chemical name: 3-{[(Z)-(1-methyl-1H-imidazol-5-yl)methylene]-2,5-dioxo-4-(phenylmethylene)-1-piperazinyl}prop-2-ynenitrile) is a synthetic small molecule derived from the natural diketopiperazine phenylahistin, originally isolated from the marine fungus Aspergillus ustus []. It belongs to the class of vascular disrupting agents (VDAs) and exhibits potent anti-tumor and immune-enhancing properties [, , , , ]. Plinabulin acts primarily by targeting tubulin, a protein crucial for microtubule formation and cell division [, , , ]. In scientific research, plinabulin serves as a valuable tool for investigating microtubule dynamics, tumor angiogenesis, and immune system modulation in various cancer models [, , , , , , , , ].
Plinabulin is a synthetic compound derived from marine natural products, specifically a diketopiperazine structure known as phenylahistin. It is classified as an antineoplastic agent and primarily functions as a microtubule inhibitor. Currently, plinabulin is undergoing Phase III clinical trials for the treatment of non-small cell lung cancer and chemotherapy-induced neutropenia. Its potential therapeutic applications stem from its ability to disrupt microtubule dynamics, which is crucial for cell division and cancer progression .
Plinabulin's molecular structure features a diketopiperazine backbone, which is essential for its biological activity. The compound's structure can be represented by its chemical formula . The specific arrangement of atoms within this structure allows it to interact effectively with tubulin, a protein critical for microtubule formation.
Plinabulin undergoes various chemical reactions during its synthesis and biological activity. Key reactions include:
Plinabulin exerts its anticancer effects primarily through its action on microtubules. By binding to tubulin, it inhibits microtubule polymerization, leading to cell cycle arrest in the metaphase stage. This disruption ultimately triggers apoptosis in cancer cells.
Plinabulin exhibits several notable physical and chemical properties:
Plinabulin is primarily researched for its applications in oncology:
Plinabulin (BPI-2358) is a synthetic derivative of the marine fungal diketopiperazine phenylahistin, classified as a vascular-disrupting agent (VDA) that targets tubulin dynamics. Unlike taxanes (microtubule stabilizers) or vinca alkaloids (polymerization inhibitors), Plinabulin binds reversibly to the β-tubulin subunit at or near the colchicine binding site, inducing selective microtubule depolymerization [1] [6]. This binding occurs with distinct kinetics and structural interactions:
Table 1: Comparative Tubulin-Targeting Profiles of Microtubule Destabilizers
Compound | Binding Site | Kd (µM) | Key Structural Interactions |
---|---|---|---|
Plinabulin | Near colchicine site | 11–19 | Hydrogen bonding with β-tubulin T179, hydrophobic interactions with V238, A316 |
Combretastatin | Classical colchicine | 0.4–1.2 | Van der Waals forces with β-tubulin A250, L248 |
Colchicine | Classical colchicine | 0.001–0.03 | Hydrogen bonding with C241, hydrophobic pocket with A354 |
Functional Consequences: At nanomolar concentrations (IC50 = 8–10 nM in myeloma cells), Plinabulin induces rapid microtubule collapse, triggering mitotic arrest and metaphase arrest in tumor cells [1] [2]. This depolymerization is concentration-dependent and reversible, distinguishing it from irreversible tubulin binders like vincristine.
Microtubule destabilization by Plinabulin initiates stress-responsive signaling, prominently activating the c-Jun N-terminal kinase (JNK) pathway, a key regulator of apoptosis. In multiple myeloma (MM) cells, Plinabulin (8–100 nM) induces phosphorylation of JNK within 30 minutes, preceding caspase activation [2]:
Table 2: Apoptotic Biomarkers Modulated by Plinabulin in Hematologic Malignancies
Cell Line | Plinabulin (nM) | JNK Phosphorylation | Caspase-3 Activation | PARP Cleavage |
---|---|---|---|---|
MM.1S | 8 | 4.5-fold increase | 92% positive cells | 85% positive cells |
RPMI-8226 | 10 | 3.8-fold increase | 88% positive cells | 80% positive cells |
INA-6 | 10 | 4.1-fold increase | 90% positive cells | 82% positive cells |
Downstream Effects: JNK activation amplifies pro-apoptotic Bcl-2 family proteins (e.g., Bax) while suppressing anti-apoptotic counterparts (e.g., Bcl-2). This imbalance permeabilizes mitochondrial membranes, facilitating cytochrome c release and apoptosome formation [2].
Beyond direct cytotoxicity, Plinabulin exerts immunomodulatory effects via the microtubule-GEF-H1 signaling axis. GEF-H1, a RhoA guanine nucleotide exchange factor, is sequestered on polymerized microtubules. Plinabulin-induced microtubule depolymerization liberates GEF-H1, activating downstream immune pathways [3] [6]:
Clinical Correlates: In cancer patients, high GEF-H1-associated gene expression signatures correlate with prolonged survival (HR = 0.62, p = 0.01). Plinabulin’s DC-activating effect synergizes with radiotherapy and checkpoint inhibitors, inducing abscopal responses in refractory tumors [6] [10].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7